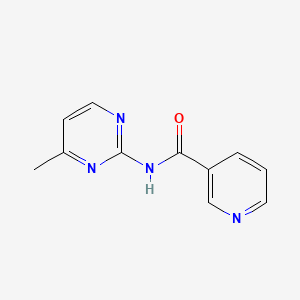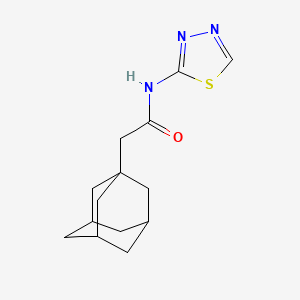![molecular formula C20H22N2O3 B4181954 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4181954.png)
2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
Descripción general
Descripción
2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as MP-10, is a chemical compound that has been studied for its potential therapeutic uses. It is a selective agonist of the mu-opioid receptor, which is a protein that is important in pain management and addiction.
Mecanismo De Acción
2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide works by binding to the mu-opioid receptor, which is a protein that is important in pain management and addiction. When 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide binds to this receptor, it activates a signaling pathway that leads to the release of endogenous opioids, which are natural painkillers produced by the body.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide include pain relief, reduction in drug-seeking behavior, and potential use in cancer pain management. 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have fewer side effects than other opioid drugs, such as morphine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments include its selectivity for the mu-opioid receptor, its potential for reducing drug-seeking behavior, and its potential use in cancer pain management. The limitations of using 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
For research on 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide include further studies on its potential therapeutic uses in pain management and addiction, as well as studies on its potential use in cancer pain management. Additionally, research on the synthesis and purification of 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide could lead to improvements in the yield and purity of the compound, making it more accessible for research purposes.
In conclusion, 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound that has been studied for its potential therapeutic uses in pain management and addiction. Its selective agonist activity for the mu-opioid receptor and potential for reducing drug-seeking behavior make it a promising candidate for further research. However, more studies are needed to fully understand its biochemical and physiological effects and its potential limitations.
Aplicaciones Científicas De Investigación
2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been studied for its potential therapeutic uses in pain management and addiction. It has been shown to be effective in reducing pain in animal models, and it has also been studied for its potential to reduce drug-seeking behavior in addiction. 2-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been studied for its potential use in cancer pain management.
Propiedades
IUPAC Name |
2-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-8-4-3-7-17(18)19(23)21-16-11-9-15(10-12-16)20(24)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBLBAGBALBCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4181877.png)
![2-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B4181878.png)


![5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4181904.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-phenylpiperazine](/img/structure/B4181905.png)
![N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-2-(2-thienyl)acetamide](/img/structure/B4181906.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B4181911.png)
![N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4181912.png)
![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4181923.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B4181933.png)
![3-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4181946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181947.png)